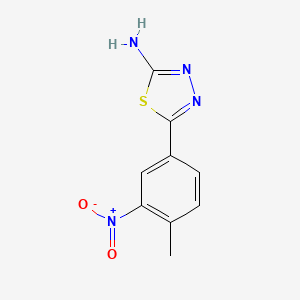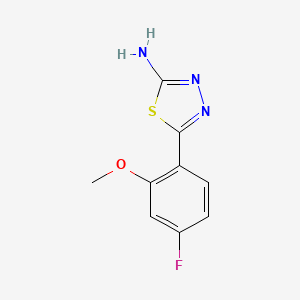
5-(4-Fluoro-2-methoxyphenyl)-1,3,4-thiadiazol-2-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
MFCD22564162 is a chemical compound with unique properties that have garnered interest in various scientific fields
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of MFCD22564162 involves several steps, including the selection of appropriate starting materials and reaction conditions. The synthetic route typically includes:
Selection of Precursors: The choice of starting materials is crucial for the successful synthesis of MFCD22564162.
Reaction Conditions: The reaction conditions, such as temperature, pressure, and catalysts, are optimized to ensure high yield and purity of the compound.
Purification: After the reaction, the product is purified using techniques like recrystallization or chromatography to obtain the desired compound in its pure form.
Industrial Production Methods
In an industrial setting, the production of MFCD22564162 is scaled up using large reactors and automated systems. The process involves:
Batch or Continuous Production: Depending on the demand, the compound can be produced in batch or continuous processes.
Quality Control: Rigorous quality control measures are implemented to ensure the consistency and purity of the product.
Environmental Considerations: Industrial production also takes into account environmental regulations and aims to minimize waste and emissions.
Analyse Des Réactions Chimiques
Types of Reactions
MFCD22564162 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can convert MFCD22564162 into its reduced forms.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
The reactions involving MFCD22564162 typically use common reagents such as:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Palladium on carbon, platinum catalysts.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different oxygenated derivatives, while reduction may produce various reduced forms of the compound.
Applications De Recherche Scientifique
MFCD22564162 has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its therapeutic potential in treating various diseases.
Industry: MFCD22564162 is used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of MFCD22564162 involves its interaction with specific molecular targets and pathways. The compound exerts its effects by:
Binding to Enzymes: It can inhibit or activate enzymes involved in metabolic pathways.
Modulating Receptors: The compound may interact with cellular receptors, altering signal transduction pathways.
Affecting Gene Expression: MFCD22564162 can influence the expression of certain genes, leading to changes in cellular functions.
Comparaison Avec Des Composés Similaires
Similar Compounds
Compounds similar to MFCD22564162 include:
MFCD22564163: Shares structural similarities and exhibits comparable chemical properties.
MFCD22564164: Another related compound with similar applications in research and industry.
Uniqueness
MFCD22564162 stands out due to its unique combination of properties, such as its specific reactivity and potential biological activities. This makes it a valuable compound for various scientific and industrial applications.
Propriétés
Formule moléculaire |
C9H8FN3OS |
|---|---|
Poids moléculaire |
225.25 g/mol |
Nom IUPAC |
5-(4-fluoro-2-methoxyphenyl)-1,3,4-thiadiazol-2-amine |
InChI |
InChI=1S/C9H8FN3OS/c1-14-7-4-5(10)2-3-6(7)8-12-13-9(11)15-8/h2-4H,1H3,(H2,11,13) |
Clé InChI |
QZLCMWIPAKGAPH-UHFFFAOYSA-N |
SMILES canonique |
COC1=C(C=CC(=C1)F)C2=NN=C(S2)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


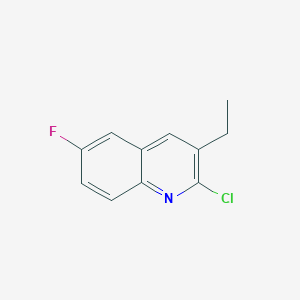

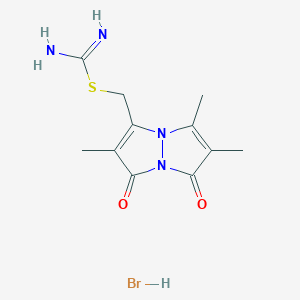

![(2S,4R)-1-[(S)-2-(Boc-amino)-3,3-dimethylbutanoyl]-4-hydroxy-N-[2-hydroxy-4-(4-methyl-5-thiazolyl)benzyl]pyrrolidine-2-carboxamide](/img/structure/B13707668.png)

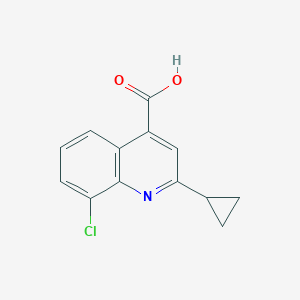

![N,6,7-Trimethyl-2,3-dihydro-1H-pyrrolo[3,4-c]pyridin-4-amine](/img/structure/B13707702.png)
![Ethyl 3-[4-(Trifluoromethyl)-3-indolyl]propanoate](/img/structure/B13707705.png)
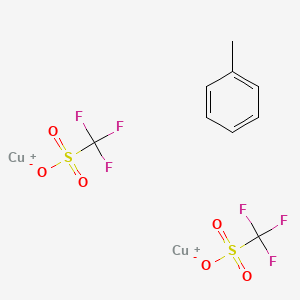
![[(2R)-3-[hydroxy-[2-[2-[(2-iodoacetyl)amino]ethoxycarbonylamino]ethoxy]phosphoryl]oxy-2-octadecanoyloxypropyl] octadecanoate](/img/structure/B13707721.png)
![1,2-Ethanediamine,N1-[[4-[2-(trimethoxysilyl)ethyl]phenyl]methyl]-](/img/structure/B13707722.png)
